molecular formula C8H12O3 B2626862 Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] CAS No. 2470439-90-6

Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]

Cat. No. B2626862
M. Wt: 156.181
InChI Key: CXRWTXTYJZZLHP-UHFFFAOYSA-N
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Description

Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] is a unique structure that offers opportunities for developing advanced materials, drug delivery systems, and nanotechnology-based solutions. It’s a part of a series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo [3.1.0]hexane frameworks .


Molecular Structure Analysis

The molecular structure of Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] is unique and offers opportunities for developing advanced materials. Its linear formula is C4H2O4, and it has a molecular weight of 114.058 .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of compounds related to Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] have been extensively studied, revealing unique combinations of biologic phosphonyl groups, cyclopropane, and butyrolactone structures. These compounds often crystallize in specific systems, exhibiting unique spatial arrangements and molecular interactions, such as intermolecular hydrogen bonds. This is crucial for understanding the physical and chemical properties of these compounds (Fan Xue, 2005).

Conformational Variety and Stability

The synthesis of spiro derivatives, especially from sugar nitrones, leads to structures with different conformations in the solid state. The orientation of spiro-connected rings varies, and conformational analysis indicates that these conformations correspond to stable molecular geometries. This insight is vital for applications where the stability and reactivity of the compound are paramount (T. Rowicki et al., 2019).

Potential in Biological Activity

The structural motifs of spiro compounds, like 1,6,9-trioxaspiro[4.5]decane frameworks, have not been found in living organisms or synthesized until recently. These structures are essential parts of many biologically potent natural products. Developing synthetic routes to these motifs can lead to novel antibiotics and selective anticancer agents, given their significance in structure–activity relationship studies (E. Cuny, 2020).

Applications in Organic Synthesis

Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] and its derivatives are instrumental in the field of organic synthesis. They are used to create compounds with potential anticancer activities and to explore chemoselectivities in reactions that produce distinct nitrogen-containing heterocycles. Their role in enabling specific reactions, such as the [3 + 2]-cycloaddition, is vital for developing new medicinal compounds and understanding reaction mechanisms (A. Filatov et al., 2017).

Polymorphism and Material Properties

The phenomenon of concomitant polymorphism, observed in certain spirobicyclic diones, highlights the flexible nature of these molecules and their potential applications in materials science. Understanding the polymorphic structures and their stabilization mechanisms can lead to the development of new materials with tailor-made properties (V. S. Kumar et al., 2004).

Future Directions

The unique structure of Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4’-oxane] offers opportunities for developing advanced materials, drug delivery systems, and nanotechnology-based solutions. Its potential antitumor properties also make it a promising area for future research .

properties

IUPAC Name

spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-9-4-2-8(1)7-6(11-7)5-10-8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRWTXTYJZZLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3C(O3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]

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